4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
(Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated propenal group, a phenyl ring, and a morpholino-triazine hydrazone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. One common approach starts with the bromination of cinnamaldehyde to obtain (Z)-2-BROMO-3-PHENYL-2-PROPENAL. This intermediate is then reacted with 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZINE under controlled conditions to form the final hydrazone product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The bromine atom in the propenal group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications .
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its hydrazone moiety is known to interact with biological targets, making it a candidate for the development of therapeutic agents for diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Triazines: Compounds with similar triazine structures include melamine and cyanuric acid derivatives.
Uniqueness
What sets (Z)-2-BROMO-3-PHENYL-2-PROPENAL 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE apart is its combination of a brominated propenal group with a morpholino-triazine hydrazone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H24BrN7O |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H24BrN7O/c1-17-7-9-20(10-8-17)26-21-27-22(29-23(28-21)31-11-13-32-14-12-31)30-25-16-19(24)15-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H2,26,27,28,29,30)/b19-15-,25-16+ |
InChI Key |
GPENTUWFSGWQHD-HNWBASRHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C(=C/C4=CC=CC=C4)/Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC(=CC4=CC=CC=C4)Br |
Origin of Product |
United States |
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